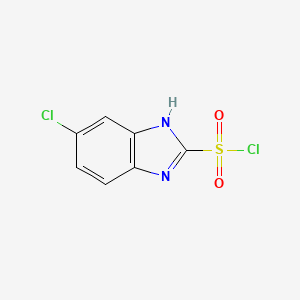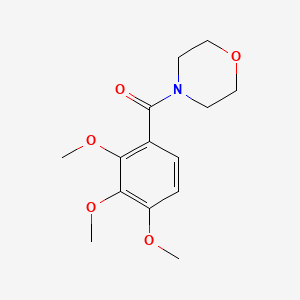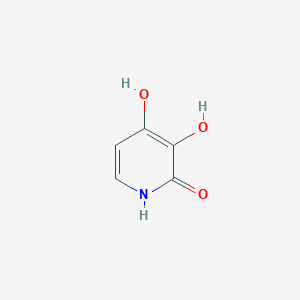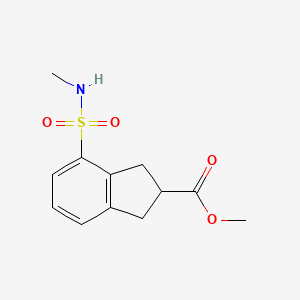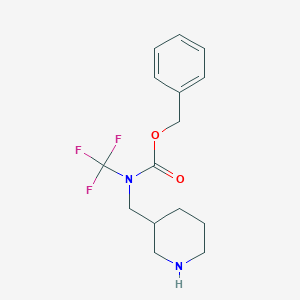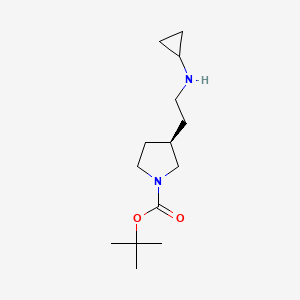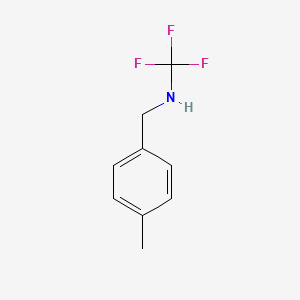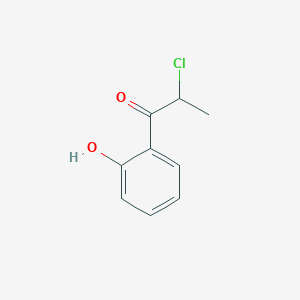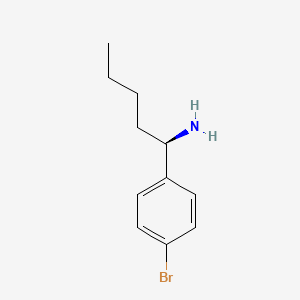
(R)-1-(4-bromophenyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-bromophenyl)pentylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)pentylamine typically involves the bromination of a phenyl ring followed by the attachment of a pentylamine chain. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)pentylamine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-bromophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylpentylamine.
Substitution: Formation of substituted phenylpentylamines with various functional groups.
Scientific Research Applications
®-1-(4-bromophenyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-bromophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The pentylamine chain can interact with biological membranes, affecting the compound’s distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylamine: Lacks the pentyl chain, resulting in different chemical properties and applications.
1-(4-bromophenyl)butylamine: Similar structure but with a shorter alkyl chain, affecting its reactivity and biological activity.
4-bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentylamine chain, leading to different chemical behavior.
Uniqueness
®-1-(4-bromophenyl)pentylamine is unique due to the combination of the bromine atom on the phenyl ring and the pentylamine chain. This structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1228542-91-3 |
|---|---|
Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
XWMATEXNOIDDRI-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
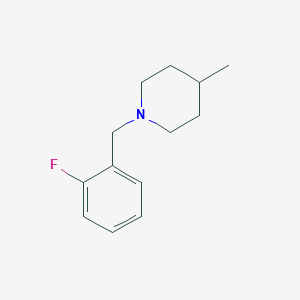
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
